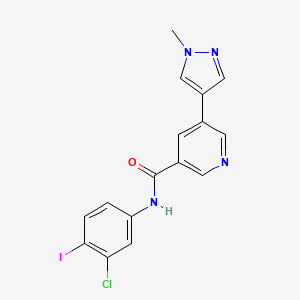
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, also known as CLP-3, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. CLP-3 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
CK2 is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. The inhibition of CK2 by N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide leads to the suppression of CK2-mediated signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been shown to have potent inhibitory effects on CK2 activity, leading to the inhibition of cell proliferation and induction of apoptosis. In addition, N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects, as CK2 has been implicated in the regulation of inflammatory signaling pathways. N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to have neuroprotective effects, as CK2 has been implicated in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been optimized to produce high yields and purity, making it suitable for various research applications. N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in cancer research and neurodegenerative diseases, making it a promising candidate for drug development. However, the use of N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in lab experiments is limited by its high cost and limited availability.
Orientations Futures
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has shown promising results in preclinical studies for its potential applications in cancer therapy and neurodegenerative diseases. Future research should focus on the development of more efficient and cost-effective synthesis methods for N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, as well as the optimization of its pharmacokinetic properties. In addition, further studies are needed to investigate the potential applications of N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in other fields of research, such as infectious diseases and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide involves a series of reactions starting with the coupling of 3-chloro-4-iodoaniline with 1-methyl-4-pyrazolecarboxaldehyde to form the intermediate 3-chloro-4-iodo-N-(1-methylpyrazol-4-yl)aniline. This intermediate is then reacted with 3-cyanopyridine-2-carboxylic acid to form the final product, N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide. The synthesis of N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been optimized to produce high yields and purity, making it suitable for various research applications.
Applications De Recherche Scientifique
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in cancer research, as CK2 is overexpressed in many types of cancer cells. N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has also been investigated for its potential applications in neurodegenerative diseases, as CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClIN4O/c1-22-9-12(8-20-22)10-4-11(7-19-6-10)16(23)21-13-2-3-15(18)14(17)5-13/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISWSVKXLSFJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)NC3=CC(=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClIN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)

![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
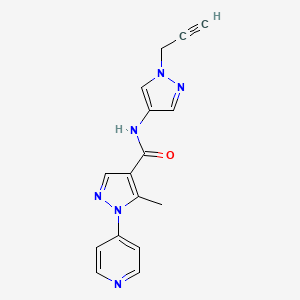
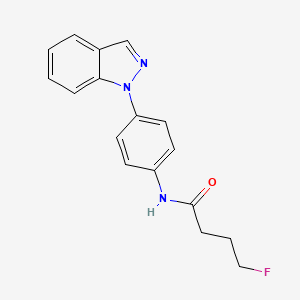
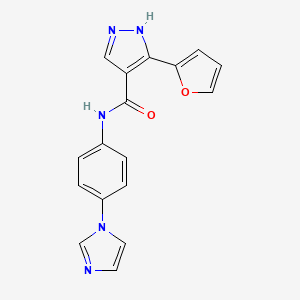
![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)

![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)
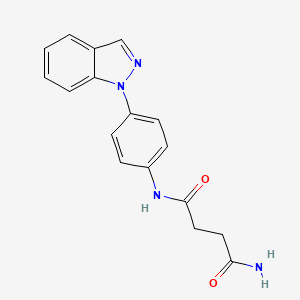
![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)